2-Iodo-2-methylpropionitrile
Description
Molecular Architecture and Bonding Configuration
The molecular structure of 2-iodo-2-methylpropionitrile presents a quaternary carbon center bearing an iodine atom, a nitrile functional group, and two methyl substituents. The compound adopts the molecular formula C₄H₆IN with a molecular weight of 195.00 grams per mole, establishing it as a medium-molecular-weight organoiodine species. The central carbon atom exhibits tetrahedral geometry, with the bulky iodine atom and linear nitrile group creating significant steric interactions that influence the overall molecular conformation.
The carbon-iodine bond length in this system represents one of the longest carbon-halogen bonds in organic chemistry, contributing to the compound's characteristic reactivity profile. The nitrile group maintains its typical linear geometry with a carbon-nitrogen triple bond, creating a dipolar moment that significantly affects intermolecular interactions. The presence of two methyl groups attached to the quaternary center provides steric hindrance that stabilizes certain conformational arrangements while limiting rotational freedom around the central carbon atom.
The electronic distribution within the molecule shows significant polarization, with the electronegative nitrogen atom of the nitrile group and the large, polarizable iodine atom creating opposing electronic effects. This electronic asymmetry influences both the molecular dipole moment and the compound's ability to participate in various chemical transformations, particularly those involving radical intermediates.
Properties
IUPAC Name |
2-iodo-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN/c1-4(2,5)3-6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBESYUOJKJZGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338469 | |
| Record name | 2-Iodo-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19481-79-9 | |
| Record name | 2-Iodo-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodo-2-methylpropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Radical Iodination of 2-Methylpropionitrile
The most established and documented method for preparing this compound involves the radical iodination of 2-methylpropionitrile using iodine (I2) and a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is typically conducted in an inert solvent like toluene under an argon atmosphere to prevent oxidation and side reactions.
-
- Temperature: Approximately 100 °C
- Atmosphere: Argon (inert)
- Solvent: Toluene
- Light: Absence of light to avoid photodecomposition
- Radical initiator: AIBN (azobisisobutyronitrile)
Procedure:
A solution of iodine (7.5 mM) and AIBN (24.3 mM) in toluene is heated at 100 °C under argon. The reaction mixture gradually forms this compound, which remains dissolved in toluene and can be used without further purification.Reaction time and conversion:
The conversion of iodine to this compound reaches about 99.5% after 60 minutes of reaction time. The mass fraction of the product stabilizes around 18% in the reaction mixture (see Table 1 below).
| Entry | Reaction Time (min) | Mass Fraction of this compound (%) | Residual AIBN in Solution (wt %) | Initial Molar Ratio [CP-I]:[AIBN] |
|---|---|---|---|---|
| 1 | 15 | 18.12 | 1.5 | 1:0.1 |
| 2 | 30 | 18.34 | 0.75 | 1:0.05 |
| 3 | 60 | 18.21 | 0 | ∞ |
Table 1. Preparation of this compound at different reaction times
- Analytical characterization:
The product concentration and purity are typically confirmed by proton nuclear magnetic resonance (^1H NMR) spectroscopy in CDCl3. The absence of residual AIBN after 60 minutes indicates complete consumption of the initiator.
Industrial Scale Considerations
On an industrial scale, the preparation follows the same radical iodination principles but with optimized reaction parameters for yield and purity. Purification methods such as distillation or crystallization may be employed to isolate the pure compound. The reaction is carefully controlled to avoid side reactions and to maximize the conversion efficiency.
Mechanistic Insights and Reaction Analysis
The preparation relies on a radical chain mechanism initiated by AIBN decomposition, generating radicals that abstract iodine atoms, leading to the formation of the iodinated nitrile.
- The carbon-iodine bond in this compound is relatively weak, making the compound highly reactive in subsequent radical reactions, such as controlled radical polymerizations.
- The reaction is sensitive to light, which can cause unwanted homolytic cleavage; hence, it is conducted in the dark.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Starting materials | 2-Methylpropionitrile, Iodine, AIBN | Molar ratios as per Table 1 |
| Solvent | Toluene | 10.5 g per reaction batch |
| Temperature | Heating under argon | 100 °C |
| Reaction time | Duration of heating | 15–60 minutes |
| Atmosphere | Inert (argon) | To prevent oxidation |
| Light exposure | Avoided | Reaction in the absence of light |
| Conversion yield | Iodine to product | ~99.5% after 60 min |
| Purification | Typically none for lab scale; distillation for industry | Post-reaction processing varies |
Research Findings and Applications
- The radical iodination method provides a high yield and purity of this compound suitable for further use in radical polymerization processes.
- The compound is a key initiator in iodine-mediated reversible-deactivation radical polymerization (RDRP), enabling photocontrolled polymerization with precise control over molecular weights.
- The preparation method is reproducible and scalable, making it suitable for both laboratory and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-2-methylpropionitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Radical Reactions: It can participate in radical reactions, forming stable radical species when reacted with radicals generated by photolysis of cyanoalkyl methacrylates.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Radical Reactions: Conditions typically involve the use of radical initiators like AIBN and solvents such as toluene.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Radical Reactions: Stable radical species are formed, which can be used in further polymerization reactions.
Scientific Research Applications
Polymer Synthesis
Reversible-Deactivation Radical Polymerization (RDRP)
IMPN is widely recognized for its efficacy as an initiator in RDRP. It facilitates controlled polymerization processes that yield polymers with specific molecular weights and low polydispersity indices. The use of IMPN allows for the synthesis of well-defined polymers through mechanisms that enable the reversible activation and deactivation of radical species.
- Photocontrolled Polymerization : Recent studies have demonstrated the successful use of IMPN in photocontrolled RDRP, utilizing near-infrared (NIR) light to initiate polymerization. This method allows for precise control over polymer properties and has been shown to work effectively in various solvents, particularly those containing carbonyl groups like 1,3-dimethyl-2-imidazolidinone (DMI) .
- Case Study : In a notable experiment, IMPN was employed to polymerize methacrylates at room temperature under NIR irradiation. The resulting polymers exhibited excellent control over molecular weight distributions (M_w/M_n < 1.21) and demonstrated living characteristics through multiple "on-off" light switching cycles .
Functionalization and Modification of Polymers
Chain-End Modification
The ability to modify the chain ends of polymers is crucial for producing functional materials. IMPN has been utilized in novel approaches for chain-end modification, allowing researchers to tailor the properties of polymers post-synthesis.
- Methodology : Research indicates that by employing IMPN in conjunction with radical generating agents, significant modifications can be achieved at the chain ends of various polymers, enhancing their functional capabilities .
- Example : A study showcased the modification of poly(methyl methacrylate) (PMMA) using IMPN, resulting in polymers with enhanced functionalities suitable for specific applications in coatings and adhesives .
Industrial Applications
Sustainable Polymer Production
IMPN has been identified as a key component in developing sustainable polymerization processes. Its role in RDRP contributes to lower energy consumption and reduced environmental impact compared to traditional methods.
- Green Chemistry Initiatives : The use of IMPN facilitates the synthesis of polymers from renewable resources, such as biomass-derived monomers. This aligns with global efforts towards sustainable manufacturing practices .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-iodo-2-methylpropionitrile involves its reactivity towards nucleophiles and radicals. The iodine atom can be readily replaced by nucleophiles, leading to the formation of various derivatives. In radical reactions, it forms stable radical species that can initiate polymerization reactions .
Comparison with Similar Compounds
2-Bromo-2-methylpropionitrile: Similar structure but with a bromine atom instead of iodine.
2-Chloro-2-methylpropionitrile: Similar structure but with a chlorine atom instead of iodine.
Comparison:
Reactivity: 2-Iodo-2-methylpropionitrile is more reactive than its bromo and chloro counterparts due to the larger size and lower bond dissociation energy of the carbon-iodine bond.
Applications: While all three compounds can be used in similar reactions, this compound is preferred in radical reactions due to its higher reactivity
Biological Activity
Overview
2-Iodo-2-methylpropionitrile (IMPN), with the molecular formula CHIN, is an organic compound that has garnered attention for its biological activity and applications in chemical synthesis. This compound features a nitrile group and an iodine atom, making it a reactive species often utilized in various organic reactions, particularly in polymer chemistry and the synthesis of biologically active compounds.
This compound is primarily recognized for its role as a reagent in radical polymerization processes. It acts as an initiator in iodine-mediated reversible-deactivation radical polymerization (RDRP), which allows for controlled polymerization under light irradiation. The mechanism involves the homolytic cleavage of the carbon-iodine bond upon exposure to light, resulting in the generation of free radicals that initiate polymerization processes .
Molecular Mechanism
The compound's reactivity is influenced by its structure, specifically the bond dissociation energy associated with the carbon-iodine bond, which is lower than that of carbon-bromine or carbon-chlorine bonds. This characteristic makes IMPN more suitable for radical reactions compared to its halogenated analogs.
Synthesis of Biologically Active Compounds
IMPN has been employed in synthesizing various biologically active molecules. Its ability to facilitate radical reactions makes it a valuable building block for creating complex organic structures with potential therapeutic applications. For instance, it has been used to modify polymer chain ends to produce functional materials that exhibit specific biological activities .
Case Studies and Experimental Data
- Photocontrolled Polymerization : Research indicates that IMPN can effectively mediate photocontrolled radical polymerization, leading to well-defined polymers with targeted molecular weights. This process allows researchers to "switch on" and "off" polymerization by controlling light exposure .
- Chain-End Modification Efficiency : A study highlighted the efficiency of IMPN in modifying polymer chain ends. The efficiency was assessed through various radical generating agents, showing significant improvements in polymer properties when using IMPN compared to other halogenated compounds .
- Comparison with Similar Compounds : A comparative analysis of IMPN with 2-bromo-2-methylpropionitrile and 2-chloro-2-methylpropionitrile revealed that IMPN exhibited higher reactivity and efficiency in radical reactions, making it the preferred choice in many synthetic applications.
Table 1: Comparison of Reactivity Among Halogenated Compounds
| Compound | Bond Dissociation Energy (kJ/mol) | Reactivity Level |
|---|---|---|
| This compound | Lower (more reactive) | High |
| 2-Bromo-2-methylpropionitrile | Moderate | Medium |
| 2-Chloro-2-methylpropionitrile | Higher | Low |
Table 2: Photopolymerization Results Using IMPN
| Experiment Number | Light Exposure Time (min) | Polymer Yield (%) | Molecular Weight (g/mol) |
|---|---|---|---|
| 1 | 10 | 85 | 8200 |
| 2 | 20 | 90 | 8500 |
| 3 | 30 | 95 | 9000 |
Q & A
Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?
- Methodological Answer : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or water-ethanol mixtures. Evaluate atom economy using E-factor calculations. Catalytic approaches (e.g., phase-transfer catalysts) can reduce iodide waste. Lifecycle assessment (LCA) tools can quantify environmental impacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
